molecular formula C9H15N3 B8669056 Methyl[2-(methyl-2-pyridinylamino)ethyl]amine

Methyl[2-(methyl-2-pyridinylamino)ethyl]amine

Cat. No.: B8669056
M. Wt: 165.24 g/mol
InChI Key: BHGUFNHZAAQGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(methyl-2-pyridinylamino)ethyl]amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N,N'-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C9H15N3/c1-10-7-8-12(2)9-5-3-4-6-11-9/h3-6,10H,7-8H2,1-2H3

InChI Key

BHGUFNHZAAQGMC-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N,N'-dimethylethylene-diamine (25 g) and 2-chloropyridine (1.3 g) is warmed at 85° with stirring for 18 h. The excess dimethylethylenediamine is removed by distillation at reduced pressure. The distillation residue is distributed between ethyl acetate (150 ml) and water (100 ml). The organic phase is separated, dried over sodium sulfate and the organic solvent removed under reduced pressure to give the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoropyridine (0.485 g, 5 mmol), N,N′-dimethyl-1,2-ethanediamine (1.32 g, 15 mmol) and sodium carbonate (1.59 g, 15 mmol) in 1,4-dioxane (5 mL) was heated under reflux overnight. The mixture was filtered and the filtrate was concentrated. The residue was co-evaporated with 1,4-dioxane (×2), and then dried to give the desired product (810 mg, 98%).
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.